molecular formula C14H13BrN4OS B4544547 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4544547
M. Wt: 365.25 g/mol
InChI Key: GHCPJPFFBRSLQG-UHFFFAOYSA-N
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Description

The exploration of pyrazole derivatives has been a significant area of research due to their potential in various biological and chemical applications. The compound belongs to this class, with its structure suggesting a role in targeted chemical synthesis and potential applications in material science or pharmacology, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including amidation, esterification, and intramolecular reactions. For instance, a practical method for synthesizing an orally active antagonist involved esterification followed by a Claisen type reaction and the Suzuki−Miyaura reaction, indicating the complexity and precision required in synthesizing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

The structural analysis of pyrazole derivatives, including X-ray diffraction studies, is crucial for understanding their chemical behavior. The crystal structure of a closely related compound was elucidated, showing significant intermolecular interactions, which are essential for predicting the compound's reactivity and stability (Anuradha et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including N-arylation and reactions with chloro-2-cyanopyridine, to form specific amide derivatives. These reactions highlight the compounds' reactivity towards forming bonds and the potential for further functionalization (Saeed et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are determined through analytical methods like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction. These analyses provide insights into the compound's stability, solubility, and potential applications based on its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are closely linked to the compound's molecular structure. Studies involving DFT calculations, Hirshfeld surface analysis, and thermal analysis offer comprehensive insights into the compounds' chemical behavior and interactions at the molecular level (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

The compound is a part of broader studies into the synthesis of heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine highlights the chemical versatility of related structures (Mohareb et al., 2004). Similarly, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Several studies focus on the biological activities of compounds related to "4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide." For instance, the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives show the potential of these compounds in addressing bacterial infections (Gad-Elkareem et al., 2011). Furthermore, the exploration of pyrazolopyrimidines derivatives for their anticancer activities underscores the relevance of these compounds in developing new anticancer therapies (Rahmouni et al., 2016).

properties

IUPAC Name

4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4OS/c1-19-12(10(15)7-17-19)13(20)18-14-9(6-16)8-4-2-3-5-11(8)21-14/h7H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCPJPFFBRSLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
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4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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